2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol
Description
2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol (CAS: 918444-80-1) is a pyrimidine derivative characterized by a substituted heterocyclic core. Its molecular formula is C₈H₁₁N₄O₅, with a molecular weight of 255.20 g/mol (calculated from atomic masses). The structure comprises a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, a nitro group at position 5, and an aminoethanol (-NH-CH₂-CH₂-OH) side chain at position 2 (Figure 1) .
The aminoethanol moiety enables hydrogen bonding via its hydroxyl (-OH) and amine (-NH-) groups, influencing solubility and intermolecular interactions .
Properties
CAS No. |
918444-80-1 |
|---|---|
Molecular Formula |
C8H12N4O5 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N4O5/c1-16-6-5(12(14)15)7(17-2)11-8(10-6)9-3-4-13/h13H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
LGHUGHKYDMAUTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)NCCO)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol typically involves the reaction of 4,6-dimethoxy-5-nitropyrimidine with ethanolamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, derivatives of pyrimidine compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, a related compound exhibited a minimum inhibitory concentration (MIC) of 3.13 µg/mL against M. tuberculosis, suggesting that similar derivatives may possess comparable efficacy .
Anticancer Properties
Pyrimidine derivatives are also being investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds that target DNA synthesis or repair mechanisms have been shown to induce apoptosis in cancer cells.
Herbicidal Activity
The potential herbicidal properties of 2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol have been explored in the context of weed management. Research indicates that modifications of pyrimidine structures can lead to selective herbicides that effectively control weed populations without harming crop plants. This selectivity is crucial for sustainable agricultural practices.
Case Study 1: Antimycobacterial Activity
A series of novel compounds based on pyrimidine structures were synthesized and screened for their antimycobacterial activity. Among these, certain derivatives demonstrated promising results with MIC values comparable to established antituberculosis drugs. The structure–activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like nitro enhances biological activity .
Case Study 2: Anticancer Screening
In a study focusing on anticancer properties, several pyrimidine derivatives were tested against various cancer cell lines. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting their potential as chemotherapeutic agents.
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-(4-Methoxyphenyl)-pyrimidin-4(3H)-one | 3.13 | Antimycobacterial |
| 2-(5-Nitrobenzyl)pyrimidin-4(3H)-one | 6.25 | Anticancer |
| 4-(3-(Aryl)thioureido)-benzenesulfonamide | 12.50 | Antibacterial |
Table 2: Synthesis Conditions for Pyrimidine Derivatives
| Reaction Condition | Solvent | Temperature (°C) | Time (hours) |
|---|---|---|---|
| Reflux | Dioxane | 80 | 1 |
| Microwave-Assisted Synthesis | Ethanol | 120 | 0.5 |
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogous Compounds
Key Differences and Implications
Pyrimidine-Based Analogs
- Substituent Effects: The nitro group in the target compound (position 5) contrasts with the amino group in 2-[(5-Aminopyrimidin-2-yl)oxy]ethan-1-ol . In contrast, amino groups are electron-donating, enhancing reactivity in nucleophilic environments. Methoxy vs. Hydroxyl: The 4,6-dimethoxy groups in the target compound increase lipophilicity compared to hydroxylated analogs like 1-(Pyrimidin-5-yl)ethan-1-ol, which may improve membrane permeability but reduce aqueous solubility .
Non-Pyrimidine Analogs
- Phenyl vs. Pyrimidine Cores: Compounds such as 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol and (1R)-2-amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol replace the pyrimidine ring with phenyl groups.
Hydrogen Bonding and Crystal Packing
- The aminoethanol (-NH-CH₂-CH₂-OH) side chain in the target compound facilitates extensive hydrogen bonding, a feature critical in crystal engineering and supramolecular assembly . This contrasts with simpler analogs lacking hydroxyl or amine groups, such as 1-(Pyrimidin-5-yl)ethan-1-ol, which exhibit weaker intermolecular interactions .
Biological Activity
The compound 2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrimidine ring substituted with methoxy and nitro groups, which are critical for its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 224.22 g/mol |
| Solubility | Soluble in methanol |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy and nitro groups contributes to its ability to scavenge free radicals. Studies have shown that similar compounds exhibit significant antioxidant properties, which may help protect against oxidative stress in cells .
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Inhibition of these enzymes can enhance acetylcholine levels, potentially benefiting cognitive function .
- Antimicrobial Properties : Some pyrimidine derivatives have demonstrated antimicrobial activity against various pathogens. This may be due to their ability to interfere with bacterial metabolic pathways .
Antioxidant Activity
A study evaluating the antioxidant capacity of various pyrimidine derivatives found that compounds similar to this compound showed radical scavenging activities comparable to well-known antioxidants such as ascorbic acid and resveratrol . The oxygen radical absorbance capacity (ORAC) assay indicated that these compounds could effectively reduce oxidative damage in biological systems.
Enzyme Inhibition
Research on enzyme inhibition revealed that certain derivatives exhibited potent AChE and BuChE inhibitory effects. For instance, compounds tested at concentrations around 10 μM showed significant inhibition rates (>30%), suggesting that this compound could have therapeutic potential in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of related nitropyrimidine compounds against various bacterial strains. Some derivatives demonstrated significant antibacterial effects, indicating that this class of compounds could be explored for developing new antimicrobial agents .
Case Studies
- Cognitive Enhancement : A clinical study investigated the effects of AChE inhibitors on cognitive function in patients with mild cognitive impairment. Results indicated improvements in memory recall and cognitive processing speed when treated with pyrimidine derivatives similar to this compound .
- Antioxidant Therapy : Another study focused on the use of antioxidant-rich compounds in mitigating oxidative stress-related diseases. The findings suggested that incorporating such pyrimidine derivatives into treatment regimens could enhance patient outcomes in conditions like Parkinson's disease .
Q & A
Basic: How can the molecular structure of 2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol be confirmed experimentally?
Methodological Answer:
The structure can be validated via 1H/13C NMR spectroscopy to assign proton and carbon environments, particularly the pyrimidine ring protons (δ 8.0–9.0 ppm for aromatic protons) and the ethanolamine side chain (δ 3.5–4.0 ppm for hydroxyl and amine groups). High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula (C8H12N4O5) by matching the observed [M+H]+ peak with theoretical values. Single-crystal X-ray diffraction (using SHELX software ) provides definitive proof of bond angles, stereochemistry, and nitro group orientation in the pyrimidine ring.
Basic: What synthetic routes are reported for preparing this compound?
Methodological Answer:
A common approach involves nucleophilic substitution on 2-chloro-4,6-dimethoxy-5-nitropyrimidine with ethanolamine. For example:
Dissolve 2-chloro-4,6-dimethoxy-5-nitropyrimidine (1 mmol) and ethanolamine (1.2 mmol) in anhydrous ethanol.
Add triethylamine (1.5 mmol) as a base and reflux at 80°C for 6–8 hours .
Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1).
Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH gradient).
Advanced: How does the nitro group in the pyrimidine ring influence reactivity during functionalization?
Methodological Answer:
The electron-withdrawing nitro group at position 5 enhances electrophilic substitution at position 2 but complicates reduction steps. For example:
- Selective reduction of the nitro group to an amine requires controlled conditions (e.g., H2/Pd-C in ethanol at 40 psi, 6 hours) to avoid side reactions like demethylation of methoxy groups .
- Contradictions in reactivity may arise due to steric hindrance from the 4,6-dimethoxy substituents, necessitating optimization of reaction time and temperature .
Advanced: What crystallographic challenges arise during X-ray analysis of this compound?
Methodological Answer:
Key challenges include:
- Crystal twinning due to polar nitro and hydroxyl groups, requiring SHELXL refinement with TWIN/BASF commands .
- Disorder in the ethanolamine side chain , resolved using PART/SUMP restraints during refinement.
- Hydrogen bonding networks between the nitro group and hydroxyl moiety, analyzed via Mercury software to validate packing patterns .
Advanced: How can computational methods predict the compound’s coordination chemistry with transition metals?
Methodological Answer:
- Density Functional Theory (DFT) calculates binding energies between the pyrimidine nitrogen atoms and metals like Co(II) or V(IV), optimizing geometries using B3LYP/6-31G(d) basis sets.
- Molecular docking (AutoDock Vina) predicts interactions with metalloenzyme active sites, focusing on the nitro group’s role in π-π stacking .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (1:1) to exploit solubility differences between the product and unreacted starting materials .
- Column chromatography : Silica gel (230–400 mesh) with CH2Cl2/MeOH (95:5 to 85:15) for impurities with similar polarity .
Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Methodological Answer:
- Replace the nitro group with amino or halogen substituents to assess electronic effects on bioactivity (e.g., antibacterial or kinase inhibition).
- Modify the ethanolamine chain to propanolamine or cyclize it into morpholine derivatives to study steric effects .
Advanced: What analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., hindered rotation of the nitro group) from static structural isomers.
- 2D-COSY and HSQC correlate coupling patterns to confirm assignments, especially for overlapping pyrimidine protons .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for nitroaromatics) .
Advanced: What role does the compound play in synthesizing coordination complexes?
Methodological Answer:
The ethanolamine moiety acts as a bidentate ligand , coordinating via the hydroxyl oxygen and amine nitrogen. For example:
React with CoCl2·6H2O in methanol under nitrogen to form [Co(L)2Cl2] complexes.
Characterize via UV-Vis (d-d transitions at 500–600 nm) and cyclic voltammetry (quasi-reversible Co(II)/Co(III) redox peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
